
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound with the molecular formula C20H26N2O6S . It has been studied for its antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a furan ring, which is a heterocyclic ether. The piperazine ring is also attached to a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C20H26N2O6S), average mass (422.495 Da), and monoisotopic mass (422.151154 Da) .
Wirkmechanismus
The mechanism of action of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the inhibition of specific enzymes or receptors in the body. It interacts with the target protein and blocks its activity, leading to a therapeutic effect. The exact mechanism of action for this compound is still under investigation, but it is believed to involve the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia in human clinical trials. Additionally, it has been found to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is its specificity for the target protein, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is the investigation of its mechanism of action and the development of more specific and potent analogs. Additionally, this compound may have applications in the development of new antiviral and anticancer drugs.
Conclusion:
In conclusion, this compound is a novel drug candidate that has shown promising results in scientific research applications. Its unique synthesis method and specificity for the target protein make it a useful tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the use of a computer algorithm that designs the molecule based on the desired pharmacological properties. The algorithm takes into account the molecular structure of the target protein and predicts the interactions between the protein and the drug candidate. The molecule is then synthesized using a combination of chemical reactions and purification techniques.
Wissenschaftliche Forschungsanwendungen
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been studied extensively in scientific research applications and has shown promising results in various fields. It has been found to be effective in treating neurological disorders such as Alzheimer's disease and schizophrenia. It has also shown potential in treating cancer and viral infections.
Eigenschaften
IUPAC Name |
[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-4-26-17-14-19(18(27-5-2)13-15(17)3)29(24,25)22-10-8-21(9-11-22)20(23)16-7-6-12-28-16/h6-7,12-14H,4-5,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPODFNLLQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497720.png)
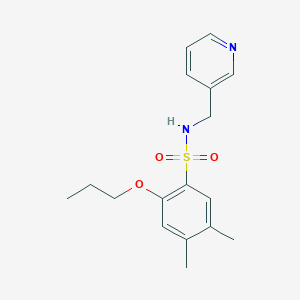

amine](/img/structure/B497723.png)
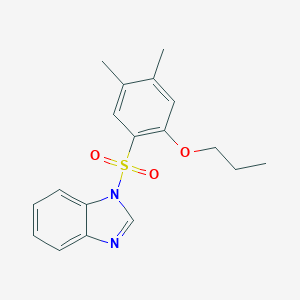
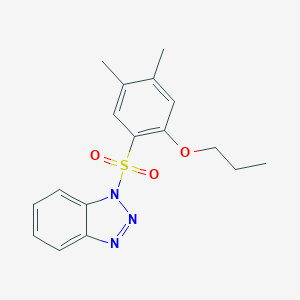
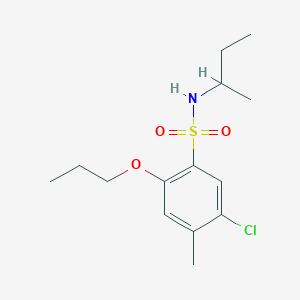
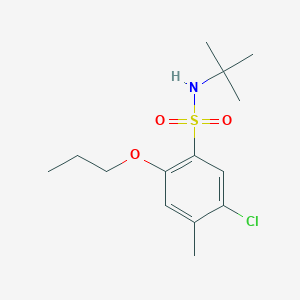
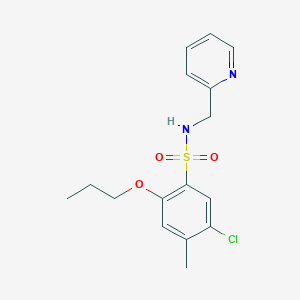
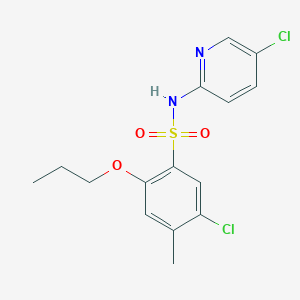
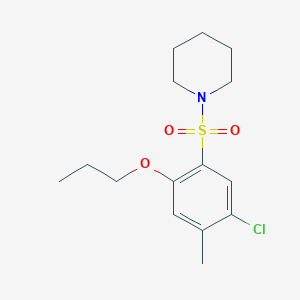

![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)